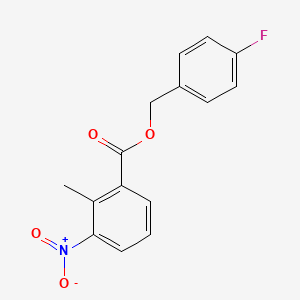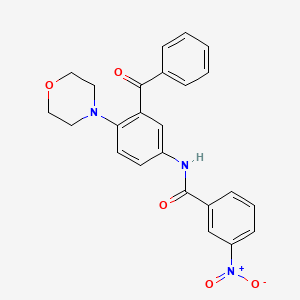![molecular formula C22H22N4O5 B4112544 2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione](/img/structure/B4112544.png)
2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione
Overview
Description
2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione is a complex organic compound with a molecular formula of C22H22N4O5 This compound features a piperazine ring substituted with a 4-nitrophenyl group and an isoindole-1,3(2H)-dione moiety
Preparation Methods
The synthesis of 2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione typically involves multiple steps. One common synthetic route starts with the preparation of the 4-nitrophenylpiperazine derivative. This intermediate is then reacted with an appropriate isoindole-1,3(2H)-dione precursor under controlled conditions to yield the target compound . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Chemical Reactions Analysis
2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition occurs through a mixed inhibition mechanism, where the compound interacts with both the enzyme and the enzyme-substrate complex.
Comparison with Similar Compounds
2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione can be compared with other nitrophenylpiperazine derivatives and isoindole-based compounds. Similar compounds include:
4-nitrophenylpiperazine: Shares the nitrophenylpiperazine core but lacks the isoindole moiety.
Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures but different substituents. The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
2-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c27-20(6-3-11-25-21(28)18-4-1-2-5-19(18)22(25)29)24-14-12-23(13-15-24)16-7-9-17(10-8-16)26(30)31/h1-2,4-5,7-10H,3,6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUPWXIQVONASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112463.png)



![ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4112499.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B4112513.png)






![5,6-dichloro-2-[3-(methylsulfonyl)-1-(4-morpholinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4112556.png)
![6-amino-4-(2-fluorophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112564.png)
